molecular formula C8H11ClN4O2 B11817417 8-chloro-1,3,7-triMethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione

8-chloro-1,3,7-triMethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B11817417
M. Wt: 230.65 g/mol
InChI Key: JJTCKGJNFJRAOS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-1,3,7-triMethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione typically involves the chlorination of caffeine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 8th position of the caffeine molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reagents and maintain the necessary reaction conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

8-chloro-1,3,7-triMethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine derivatives .

Scientific Research Applications

8-chloro-1,3,7-triMethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-1,3,7-triMethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and cellular metabolism . The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

8-chloro-1,3,7-triMethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its halogenation, which imparts different chemical and biological properties compared to its non-halogenated counterparts .

Properties

Molecular Formula

C8H11ClN4O2

Molecular Weight

230.65 g/mol

IUPAC Name

8-chloro-1,3,7-trimethyl-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C8H11ClN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h4-5H,1-3H3

InChI Key

JJTCKGJNFJRAOS-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(N=C1Cl)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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